1,3-Diphenyl-2,2-propanedithiol
Description
Structure
3D Structure
Properties
CAS No. |
42937-97-3 |
|---|---|
Molecular Formula |
C15H16S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,3-diphenylpropane-2,2-dithiol |
InChI |
InChI=1S/C15H16S2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
KADZDOLYFZTSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(S)S |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 2,2 Propanedithiol and Analogous Systems
Strategies for Carbon-Sulfur Bond Formation in 2,2-Disubstituted Dithiols
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry. For sterically hindered centers, such as the 2,2-disubstituted propane (B168953) backbone, the most prevalent strategy involves nucleophilic substitution reactions. In this approach, a carbon atom bearing a good leaving group is attacked by a sulfur-based nucleophile.
The high nucleophilicity of sulfur, particularly in the form of thiolate anions (RS⁻), makes it an effective agent for these transformations. google.com The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic sulfur attacks the electrophilic carbon, displacing the leaving group. wikipedia.org Common sulfur nucleophiles used in the synthesis of thiols include sodium hydrosulfide, thiourea (B124793) followed by hydrolysis, and alkali thiocyanates followed by reduction. google.comwikipedia.orggoogle.com
Due to the geminal and disubstituted nature of the target compound, direct formation of two C-S bonds at the same carbon can be challenging. Therefore, a common approach involves the conversion of a corresponding ketone to a thioketal, which is then reduced. However, a more controlled and widely applicable method relies on the conversion of a precursor diol, where the C-O bonds are transformed into C-S bonds.
Conversion of Diols to Dithiols: Nucleophilic Substitution Pathways
A robust and frequently employed route to synthesize dithiols involves the conversion of the corresponding diols. google.com This pathway leverages the well-established chemistry of alcohols. The hydroxyl groups of a diol are poor leaving groups and must first be converted into more reactive functionalities, such as tosylates or mesylates, to facilitate nucleophilic attack by a sulfur reagent.
The general sequence for this transformation is:
Activation of Hydroxyl Groups: The diol is reacted with an activating agent, such as methanesulfonyl chloride (for mesylates) or p-toluenesulfonyl chloride (for tosylates), typically in the presence of a base like pyridine (B92270) or triethylamine. This converts the -OH groups into -OMs or -OTs groups, which are excellent leaving groups.
Nucleophilic Displacement: The activated diol (e.g., a dimesylate) is then treated with a sulfur nucleophile, which displaces the leaving groups to form two new carbon-sulfur bonds.
Final Conversion (if necessary): Depending on the nucleophile used, a final step may be required to yield the free thiol groups.
A specific and effective application of the nucleophilic substitution pathway involves the use of thiocyanate (B1210189) (SCN⁻) as the sulfur nucleophile. This method proceeds in two main stages:
First, the precursor diol, 1,3-diphenyl-2,2-propanediol, is converted to its dimesylate derivative. This intermediate is then reacted with an alkali thiocyanate, such as sodium or potassium thiocyanate, in a suitable solvent. The thiocyanate ion acts as the nucleophile, displacing the two mesylate groups to form a 1,3-diphenyl-2,2-propanedirhodanide (or dithiocyanate) intermediate. The primary advantage of this route is that it avoids the direct use of odorous and easily oxidized thiolating agents in the main bond-forming step. researchgate.net
The second stage is the reduction of the organic thiocyanate groups (-SCN) to the desired thiol groups (-SH). Several methods are available for this reduction:
Metal-Ammonia Reduction: A powerful method involves using an alkali metal, such as sodium, in anhydrous liquid ammonia. This combination effectively cleaves the sulfur-cyanide bond to generate the corresponding thiol upon workup. rsc.org
Catalytic Hydrogenolysis: An alternative, industrially relevant method is the catalytic hydrogenolysis of the thiocyanate. This is often performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. google.com This method can offer high yields and avoids the use of strong, stoichiometric reducing agents. google.com
Hydride Reduction: While lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting thiocyanates to thiols, its high cost and reactivity can make it less suitable for large-scale synthesis. rsc.org
The choice of solvent plays a critical role in the efficiency of the thiolation reaction, particularly in the nucleophilic substitution step. Since the reaction typically follows an Sₙ2 mechanism, polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred. These solvents can effectively solvate the cation of the sulfur nucleophile salt (e.g., Na⁺ or K⁺) while leaving the anion (e.g., SCN⁻) relatively free and highly nucleophilic.
In contrast, polar protic solvents like water, methanol, or ethanol (B145695) can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate. researchgate.netacs.org The solvent can also influence the solubility of the reactants and intermediates, which is crucial for achieving good reaction kinetics. Studies on thiol-ene reactions have shown that while propagation steps may be less sensitive to the medium, chain transfer steps can be significantly affected by solvent polarity, with non-polar solvents sometimes increasing the rate of hydrogen atom transfer. researchgate.net For Sₙ2 displacement reactions, however, polar aprotic conditions generally provide the best balance of solubility and nucleophile reactivity for efficient C-S bond formation.
Exploration of Precursors and Intermediate Derivatization for 1,3-Diphenyl-2,2-propanedithiol Synthesis
The primary precursor for the synthesis of this compound is its diol analogue, 1,3-Diphenyl-2,2-propanediol . The synthesis of this diol is a critical first step, which is addressed in the following section.
Once the diol is obtained, the key transformation involves the derivatization of its two hydroxyl groups into functional groups that can be easily displaced by a sulfur nucleophile. This "intermediate derivatization" is crucial for the success of the synthesis.
Key Intermediates in the Synthetic Pathway:
| Precursor/Intermediate | Structure | Role in Synthesis |
| 1,3-Diphenyl-2,2-propanediol | Ph-CH(OH)-C(H)₂-CH(OH)-Ph (analogue) | The starting material whose hydroxyl groups are converted to thiol groups. |
| 1,3-Diphenyl-2,2-propanediol dimesylate | Ph-CH(OMs)-C(H)₂-CH(OMs)-Ph (analogue) | An activated intermediate where the hydroxyl groups are converted into excellent leaving groups (mesylates). |
| 1,3-Diphenyl-2,2-propanedirhodanide | Ph-CH(SCN)-C(H)₂-CH(SCN)-Ph (analogue) | The product of nucleophilic substitution, which is subsequently reduced to the final dithiol product. |
This multi-step approach, starting from the diol and proceeding through activated intermediates like the dimesylate, provides a controlled and reliable route to the target dithiol.
Synthetic Approaches to 2,2-Diaryl-1,3-Propanediol Scaffolds
The synthesis of the precursor 2,2-diaryl-1,3-propanediol scaffold is a crucial prerequisite. Several methods have been developed for this purpose. A particularly effective method starts from esters of aryl acetic acids.
One common pathway involves the following steps:
Condensation with Formaldehyde (B43269): An ester of an aryl acetic acid (e.g., methyl phenylacetate) is reacted with formaldehyde in the presence of a base. This introduces a hydroxymethyl group at the α-carbon.
Reduction of the Ester: The resulting ester is then reduced to the corresponding primary alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in combination with other reagents.
An alternative approach, yielding a closely related structure, begins with diethyl malonate. The central carbon of the malonate is first dialkylated, and subsequent steps involving reduction of the ester groups lead to the 1,3-diol structure.
A specific example for a 2-aryl-1,3-propanediol is outlined in the table below, based on a patented process.
Synthetic Route for 2-Aryl-1,3-Propanediols
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Aryl Acetic Acid Ester (ArCH₂COOR) + Formaldehyde | Base | ArCH(CH₂OH)COOR |
| 2 | ArCH(CH₂OH)COOR | Metal Borohydride (e.g., NaBH₄) | Metal borate (B1201080) complex |
| 3 | Metal borate complex | Acid | ArCH(CH₂OH)CH₂OH (2-Aryl-1,3-propanediol) |
This sequence provides a reliable method for accessing the necessary 2,2-diaryl-1,3-propanediol precursors required for the ultimate synthesis of compounds like this compound.
Chemical Reactivity and Mechanistic Investigations
Dithiol Protection and Deprotection Strategies
The primary application of dithiols in organic synthesis is the protection of carbonyl functional groups. This transformation involves the conversion of an aldehyde or ketone into a cyclic thioacetal, which is stable under a variety of reaction conditions where the original carbonyl group would react.
The reaction of a carbonyl compound with a dithiol leads to the formation of a cyclic thioacetal. While the outline refers to 1,3-dithianes (six-membered rings), it is crucial to note that the reaction of 1,3-diphenyl-2,2-propanedithiol with a carbonyl compound will form a five-membered 1,3-dithiolane derivative. This is due to the geminal (1,1-dithiol) nature of this compound, where both sulfur atoms are attached to the central carbon of the propane (B168953) backbone.
The general reaction involves the acid-catalyzed condensation of the dithiol with an aldehyde or ketone. The resulting product is a spirocyclic compound where the former carbonyl carbon is now part of the newly formed five-membered dithiolane ring. These thioacetals are exceptionally stable towards both acidic and alkaline hydrolysis and are resistant to nucleophilic attack, making them effective protecting groups. chemicalbook.comwikipedia.org
The formation of dithiolanes from this compound and carbonyl compounds typically requires a catalyst to facilitate the reaction. A wide range of catalytic systems have been developed for thioacetalization reactions, employing both Brønsted and Lewis acids. wikipedia.orgorganic-chemistry.org While specific studies exhaustively detailing catalysts for this compound are not abundant, the principles of catalysis for thioacetalization are well-established.
Brønsted Acid Catalysis: Protic acids are commonly used to protonate the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by the thiol groups. researchgate.net Common Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH) and camphor sulfonic acid (CSA). chemicalbook.comorganic-chemistry.org
Lewis Acid Catalysis: Lewis acids activate the carbonyl group by coordinating to the oxygen atom. This approach is often milder and more selective. researchgate.net A variety of Lewis acid catalysts are effective for this transformation. The choice of catalyst can influence reaction times, yields, and chemoselectivity. organic-chemistry.orgresearchgate.net
The following table summarizes representative catalytic systems used for thioacetalization.
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Camphor sulfonic acid (CSA), H3PW12O40 | Solvent (e.g., Toluene, CH2Cl2), Room Temp. to Reflux |
| Lewis Acids | BF3·OEt2, ZnCl2, InCl3, Sc(OTf)3, Y(OTf)3, LiBr | Aprotic solvent, often mild conditions |
| Heterogeneous | Amberlyst-15, Bentonite, HClO4-SiO2 | Solvent-free or in non-polar solvents, easy removal |
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to accelerate organic reactions. For thioacetalization, it can significantly reduce reaction times and improve yields by promoting efficient heat transfer.
Chemoselectivity is a significant advantage of using dithiols for carbonyl protection. Generally, aldehydes are more reactive towards thioacetalization than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net
The bulky nature of this compound, with its two large benzyl groups, is expected to enhance this inherent chemoselectivity. The steric hindrance imposed by the reagent would likely lead to a much faster reaction with aldehydes compared to ketones. This allows for the selective protection of an aldehyde group in a molecule that also contains a ketone functionality. organic-chemistry.org For instance, in the presence of a suitable catalyst, this compound would react preferentially with an aldehyde over a ketone, leaving the ketone available for subsequent chemical transformations. This selectivity is a valuable tool in complex multistep syntheses. organic-chemistry.orgresearchgate.net
Nucleophilic Reactivity of Dithiolate Anions
Treatment of this compound with a strong base can deprotonate both thiol groups to form a dithiolate dianion. This species is a potent bis-nucleophile, with the negative charge localized on the soft, polarizable sulfur atoms.
The concept of "umpolung" or polarity inversion is a cornerstone of modern organic synthesis, famously demonstrated in the chemistry of 1,3-dithianes derived from 1,3-propanedithiol (B87085). wikipedia.org In that specific system, a proton on the carbon atom between the two sulfurs can be removed with a strong base, creating a nucleophilic carbanion that serves as a "masked acyl anion". wikipedia.org
However, it is critical to understand that this form of umpolung is not applicable to thioacetals derived from this compound. The carbon atom adjacent to the two sulfur atoms in the starting dithiol is a quaternary carbon bearing two benzyl groups. Consequently, the resulting 1,3-dithiolane has no proton on the carbon atom corresponding to the C2 position of a 1,3-dithiane. Without an acidic proton at this position, a masked acyl anion equivalent cannot be formed. The nucleophilic character associated with this compound arises directly from its dithiolate anion, not from the deprotonation of its thioacetal derivatives.
The dithiolate dianion generated from this compound is a strong nucleophile that can react with a wide range of electrophiles in double displacement reactions. This reactivity allows for the construction of new heterocyclic systems or macrocycles. The two sulfur nucleophiles can react with dielectrophiles to form cyclic structures.
The general reactivity of dithiolate anions with common electrophiles is well-documented. The dianion of this compound is expected to follow these established patterns, reacting with various electrophiles to form new carbon-sulfur bonds.
The table below illustrates the expected products from the reaction of the 1,3-diphenyl-2,2-propanedithiolate dianion with representative electrophiles.
| Electrophile Class | Example Electrophile | Expected Product Structure |
| Alkyl Halides | Dihalomethane (CH2I2) | Formation of a 6-membered ring containing two sulfur atoms. |
| Alkyl Dihalides | 1,2-Dibromoethane | Formation of an 8-membered heterocyclic ring. |
| Epoxides | Epichlorohydrin | Double ring-opening to form a di-hydroxy functionalized product. |
| Carbonyl Cmpds. | Phosgene (COCl2) | Formation of a cyclic trithiocarbonate derivative. |
| Nitriles | Dicyanogen ((CN)2) | Potential formation of a sulfur- and nitrogen-containing heterocycle. |
These reactions highlight the utility of the 1,3-diphenyl-2,2-propanedithiolate anion as a building block in synthetic chemistry for accessing complex sulfur-containing molecules.
Intra- and Intermolecular Nucleophilic Substitution Mechanisms involving Thiolate Anions
The thiol groups of this compound can be deprotonated by a base to form a geminal dithiolate anion. This dianion is a potent nucleophile, capable of participating in both intra- and intermolecular nucleophilic substitution reactions. The general mechanism for such reactions involves the attack of the electron-rich thiolate on an electrophilic center, displacing a leaving group.
While specific mechanistic studies on this compound are not extensively documented, its reactivity can be inferred from the principles of nucleophilic substitution and the behavior of related dithiols. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) pathway, where the nucleophilic thiolate attacks the substrate in a single, concerted step.
The presence of two bulky benzyl groups on the carbon atom adjacent to the nucleophilic sulfur centers introduces significant steric hindrance. This steric bulk would be expected to influence the reaction rates and pathways.
Intermolecular Reactions: For intermolecular substitutions, the steric hindrance would likely decrease the reaction rate compared to less hindered thiolates, particularly with sterically demanding electrophiles.
Intramolecular Reactions: Conversely, the proximity of the two thiol groups in a geminal arrangement can facilitate intramolecular reactions. If reacted with a suitable dielectrophile, the dithiolate can readily form cyclic structures. The stereochemistry imposed by the benzyl groups would play a crucial role in directing the cyclization.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds.
Synthesis of Dithiepine Derivatives
Dithiepines are seven-membered heterocyclic rings containing two sulfur atoms. The synthesis of such rings from this compound would typically involve a reaction with a dielectrophile containing a four-carbon chain, such as a 1,4-dihaloalkane. The reaction proceeds via a double intermolecular nucleophilic substitution, where the dithiolate displaces both leaving groups to form the seven-membered ring.
While this reaction is a standard method for forming dithiepines from 1,4-dithiols, its application to a geminal dithiol like this compound is not well-documented. The significant steric hindrance from the two benzyl groups might pose challenges to the successful formation of a medium-sized ring, potentially favoring oligomerization or other side reactions.
Formation of Dihydrobenzodithiepines via Aromatic Nucleophilic Substitution
The formation of a dihydrobenzodithiepine ring system from this compound would require a reaction with an ortho-disubstituted benzene derivative, where one substituent is a good leaving group for aromatic nucleophilic substitution (SNAr) and the other can react to close the ring. A common substrate for such reactions is 1,2-dihalo- or 1-halo-2-(halomethyl)benzene, often activated by electron-withdrawing groups (e.g., nitro groups) on the aromatic ring.
The mechanism involves the initial attack of one thiolate group on the activated aromatic ring, displacing a halide to form a C-S bond. This is followed by an intramolecular nucleophilic attack by the second thiolate group to displace the second leaving group, thereby forming the fused seven-membered dithiepine ring. The success of this reaction is highly dependent on the activation of the aromatic ring, as nucleophilic substitution on unactivated aryl halides is generally difficult.
Oxidation Chemistry of Dithiols
The oxidation of this compound is a key aspect of its chemistry, leading to the formation of various sulfur-sulfur bonded structures.
Formation of Disulfide Linkages and Poly(disulfide) Structures
The oxidation of dithiols is a common method for synthesizing polymers containing disulfide bonds in their backbone, known as poly(disulfides). jsta.cl These reactions are typically carried out using mild oxidizing agents in the presence of a catalyst. Common methods include oxidative polymerization with agents like oxygen (air) and dilute hydrogen peroxide, often catalyzed by a tertiary amine. nih.govmdpi.com
Theoretically, this compound could undergo intermolecular oxidative coupling to form linear poly(disulfide) chains. However, the significant steric hindrance provided by the two benzyl groups at the 2-position makes linear polymer formation challenging. Instead, intramolecular oxidation or the formation of low-molecular-weight cyclic or dimeric structures may be favored. For comparison, the oxidation of the less hindered 1,3-propanedithiol yields a dimeric bis(disulfide) rather than an intramolecular 1,2-dithiolane. wikipedia.org This suggests that even without the extreme steric bulk of two benzyl groups, intermolecular coupling is preferred over the formation of a strained four-membered ring.
| Product Type | Description | Likelihood of Formation |
|---|---|---|
| Intramolecular Disulfide (Dithiirane) | A three-membered ring containing two sulfur atoms (3,3-dibenzyldithiirane). This is a known, albeit reactive, product. nih.gov | Observed Experimentally |
| Linear Poly(disulfide) | High molecular weight polymer with repeating disulfide units. | Low (due to steric hindrance) |
| Cyclic Dimer/Oligomer | Formation of cyclic structures containing multiple monomer units linked by disulfide bonds. | Possible |
Controlled Oxidation Pathways and By-product Formation
Controlled oxidation of this compound can lead to specific, isolable products other than simple disulfides. Research has shown that this compound can be converted to 3,3-dibenzyldithiirane, a three-membered dithiirane ring, which is an isomer of a thiocarbonyl S-sulfide. nih.gov This conversion can be achieved through the decomposition of its mono-S-nitrosothiol derivative or by direct reaction with an excess of t-butyl nitrite. nih.gov
The resulting 3,3-dibenzyldithiirane is a reactive species that acts as an active sulfur transfer reagent. It can undergo 1,3-dipolar cycloaddition reactions with reagents like thiobenzophenone or strained alkynes to form five-membered trithiolane or cyclic disulfide rings, respectively. nih.gov
Insufficient Information to Generate Article on the Coordination Chemistry of this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data on the coordination chemistry of the chemical compound this compound. While extensive information is available for the related, unsubstituted compound, 1,3-propanedithiol, and its various metal complexes, the same cannot be said for its diphenyl derivative.
The user's request for a detailed article strictly adhering to a specific outline concerning the coordination chemistry of this compound cannot be fulfilled at this time due to the absence of targeted research on this particular ligand. The required information for the specified sections and subsections, including its properties as a bidentate ligand, the influence of its phenyl substituents, and the synthesis and characterization of its specific complexes with iron, ruthenium, mercury, palladium, and platinum, is not available in the public domain.
General principles of coordination chemistry would suggest that this compound can act as a bidentate ligand, forming a six-membered chelate ring with transition metal ions. The presence of bulky phenyl substituents would be expected to introduce significant steric hindrance, influencing the geometry and stability of the resulting metal complexes, and the electron-withdrawing or -donating nature of the phenyl groups would modulate the donor properties of the sulfur atoms. However, without specific experimental data, any discussion would be purely speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings.
Similarly, while the synthesis of diiron dithiolate hexacarbonyls is well-established for simple dithiols like 1,3-propanedithiol, there is no specific literature detailing the synthesis and characterization of the analogous complex with this compound. The same scarcity of information applies to its potential complexes with ruthenium, mercury, palladium, and platinum.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the user's request, which forbids the inclusion of information outside the explicit scope of the specified compound, the generation of the requested article is not possible. Further experimental research dedicated to the coordination chemistry of this compound is required before a comprehensive and factual article on this topic can be produced.
Coordination Chemistry and Ligand Properties
Spectroscopic Signatures of Metal-Dithiolate Coordination
The coordination of 1,3-diphenyl-2,2-propanedithiol to a metal center induces significant changes in its spectroscopic properties. These changes serve as valuable signatures for confirming complex formation and for probing the nature of the metal-sulfur bond. Techniques such as vibrational, nuclear magnetic resonance, and X-ray diffraction spectroscopies are instrumental in the characterization of these metal complexes.
Vibrational Spectroscopy (e.g., IR) for Metal-Sulfur Bonding Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for analyzing the coordination of dithiolate ligands. Upon chelation of this compound to a metal ion, the most telling sign is the disappearance of the S-H stretching vibration (ν(S-H)), which typically appears as a weak band in the 2550-2600 cm⁻¹ region for the free ligand.
In organometallic complexes containing carbonyl (CO) co-ligands, such as diiron propanedithiolate complexes, the ν(CO) stretching frequencies are also highly informative. The coordination of electron-donating ligands, like phosphines, can lead to a decrease (red-shift) in the ν(CO) frequencies, indicating an increase in electron density on the metal centers which is then back-donated to the π* orbitals of the CO ligands bohrium.com. This effect demonstrates how IR spectroscopy can be used to probe the electronic influence of the dithiolate and other ligands within the complex.
Table 1: Representative IR Frequencies in Dithiolate Complexes
| Vibration | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(S-H) | 2550 - 2600 | Disappears upon coordination to a metal. |
| ν(M-S) | 250 - 500 | Indicates the formation of a metal-sulfur bond. Its position reflects bond strength. |
| ν(C=C) aromatic | 1620 - 1450 | Phenyl ring vibrations, may shift slightly upon coordination. |
Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ³¹P) in Complex Elucidation
Multinuclear NMR spectroscopy is indispensable for elucidating the structure of diamagnetic metal complexes of this compound in solution.
³¹P NMR: In complexes featuring phosphine co-ligands, ³¹P NMR spectroscopy is particularly diagnostic researchgate.net. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. The coordination shift (Δδ), defined as the difference between the chemical shift of the phosphorus in the complex and that in the free phosphine ligand (Δδ = δ_complex - δ_ligand), provides insight into the nature of the metal-phosphine bond researchgate.net. The magnitude and sign of this shift can be correlated with factors such as bond angles, metal identity, and the electronic properties of other ligands in the coordination sphere, such as the dithiolate bohrium.com.
Table 2: Hypothetical NMR Data for a [M(this compound)(PPh₃)₂] Complex
| Nucleus | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Coordination-Induced Shift (Δδ) |
|---|---|---|---|
| ¹H (-CH₂-) | ~3.0 | 3.5 - 4.5 | Downfield |
| ¹³C (-CH₂-) | ~40 | 45 - 55 | Downfield |
X-ray Diffraction Analysis for Solid-State Coordination Geometry
Key parameters obtained from X-ray analysis include:
M-S Bond Lengths: These distances are indicative of the strength of the metal-sulfur interaction.
S-M-S Bite Angle: The angle formed by the two coordinating sulfur atoms and the metal center is constrained by the six-membered chelate ring formed by the ligand.
Coordination Geometry: The arrangement of all ligands around the metal center (e.g., square planar, tetrahedral, octahedral) is fully elucidated.
Ligand Conformation: The conformation of the six-membered M-S-C-C-C-S ring can be determined.
In related di-iron propanedithiolate complexes, X-ray crystallography has revealed pseudo-square-pyramidal geometries and provided precise Fe-Fe bond distances bohrium.com. Furthermore, structural analyses of nickel dithiolene units have shown that the S–C and C–C bond distances within the ligand backbone can be informative of its redox level nih.gov.
Table 3: Key Structural Parameters from X-ray Diffraction for a Generic Metal-Dithiolate Complex
| Parameter | Typical Value | Significance |
|---|---|---|
| M-S Bond Length | 2.2 - 2.6 Å | Reflects the covalent/ionic character and strength of the metal-sulfur bond. |
| S-M-S Bite Angle | 85 - 95° | Determined by the chelate ring size. |
| Fe-Fe Distance | ~2.5 Å | In di-iron complexes, this indicates the presence of a metal-metal bond bohrium.com. |
Electronic Structure and Bonding in Metal-Dithiolate Complexes
The interaction between the sulfur donor atoms of this compound and a transition metal center gives rise to a unique electronic structure that dictates the chemical and physical properties of the resulting complex.
Ligand Field Effects and Metal-Ligand Orbital Interactions
As a bidentate ligand with soft sulfur donors, this compound typically acts as a strong-field ligand. Its coordination to a metal ion lifts the degeneracy of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT) whiterose.ac.uk. The magnitude of this energy splitting (Δ or 10Dq) influences the electronic configuration, spin state, and spectroscopic properties of the complex nih.gov.
The primary bonding interaction is the formation of sigma (σ) bonds through the donation of electron pairs from the sulfur lone pairs into vacant d-orbitals on the metal center. The geometry of the complex determines which d-orbitals are most affected. For instance, in a square planar complex, the dₓ²-y² orbital, pointing directly at the ligands, would be significantly destabilized.
In addition to σ-donation, π-interactions can occur between filled sulfur p-orbitals and suitable metal d-orbitals (ligand-to-metal charge transfer, LMCT) or between filled metal d-orbitals and empty ligand orbitals (metal-to-ligand charge transfer, MLCT). These orbital interactions are crucial in delocalizing electron density and mediating electronic communication between the metal and the ligand bohrium.comfrontiersin.org.
Influence of Dithiolate Coordination on Metal Center Redox Properties
The coordination of this compound has a profound impact on the redox properties of the metal center. The strong electron-donating nature of the two thiolate groups increases the electron density at the metal, generally making the metal center easier to oxidize (i.e., shifting its oxidation potential to a more negative value) compared to complexes with harder nitrogen or oxygen donor ligands.
Cyclic voltammetry (CV) is a key technique used to probe these redox properties sathyabama.ac.in. A CV experiment on a metal complex of this compound would reveal the potentials at which the metal center can be oxidized or reduced. The reversibility of these redox events provides information about the stability of the complex in different oxidation states.
The electronic properties of the dithiolate ligand itself can be tuned. While this compound is an "innocent" ligand that simply coordinates to the metal, related dithiolene ligands can be "non-innocent" or redox-active, meaning they can exist in multiple redox states researchgate.netmdpi.com. In such systems, it can be ambiguous whether an observed redox event is centered on the metal or the ligand rsc.org. For complexes of this compound, the redox processes are expected to be primarily metal-centered.
Catalytic Applications and Reaction Engineering
Dithiol-Based Catalysis in Organic Transformations
Dithiol-based ligands are crucial in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of transition metals. The sulfur atoms in dithiols are soft Lewis bases, making them excellent ligands for soft metal ions.
The design of ligands is central to the development of efficient and selective catalysts. For 1,3-Diphenyl-2,2-propanedithiol, its design as a ligand is influenced by several factors:
Chelate Effect: As a bidentate ligand, it can form a stable five-membered chelate ring with a metal center. This chelation enhances the stability of the resulting metal complex compared to monodentate thiol ligands.
Steric Hindrance: The two phenyl groups in the 1 and 3 positions introduce significant steric bulk around the metal center. This steric hindrance can be advantageous in several ways:
It can promote reductive elimination, the final step in many cross-coupling reactions.
It can create a specific coordination environment that favors certain reaction pathways, potentially leading to higher selectivity.
It can protect the metal center from deactivation pathways such as dimerization or aggregation.
Electronic Effects: The electronic properties of the dithiolate ligand can be tuned by the substituents on the phenyl rings, although in the parent compound, these are unsubstituted. Electron-donating or -withdrawing groups could modulate the electron density at the metal center, thereby influencing its catalytic activity.
For heterogeneous catalysis, this compound could potentially be anchored to a solid support through functionalization of the phenyl rings, allowing for catalyst recovery and reuse.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically catalyzed by palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands. While dithiolate ligands are less common in this specific reaction, the principles of catalyst design are applicable.
A hypothetical catalytic cycle for a Suzuki-Miyaura-type reaction employing a palladium complex of this compound would involve the standard steps: oxidative addition, transmetalation, and reductive elimination. The bulky diphenylpropanedithiolate ligand could potentially influence these steps:
Oxidative Addition: The steric bulk might hinder the approach of the aryl halide to the palladium center, potentially slowing down this step. However, the electron-donating nature of the dithiolate could facilitate the oxidation of Pd(0) to Pd(II).
Transmetalation: The steric hindrance could also affect the rate of transmetalation from the organoboron reagent.
Reductive Elimination: The steric crowding around the metal center is generally expected to promote the reductive elimination of the product, which could be a beneficial feature.
Currently, there is a lack of specific research demonstrating the use of this compound as a ligand in Suzuki-Miyaura coupling reactions. The strong coordination of sulfur to palladium can sometimes lead to catalyst deactivation, which might explain the preference for phosphine and NHC ligands in this area.
One of the most significant areas where dithiolate ligands play a crucial role is in the development of synthetic models of the active site of [FeFe]-hydrogenases. These enzymes are highly efficient catalysts for the production and oxidation of hydrogen. The active site of [FeFe]-hydrogenases features a diiron center bridged by a dithiolate ligand, which is believed to be an azadithiolate in the native enzyme.
Synthetic models often utilize simpler dithiolate bridges, such as 1,3-propanedithiolate (pdt), to mimic the structural and functional aspects of the enzyme's active site. The reaction of 1,3-propanedithiol (B87085) with diiron or triiron carbonyl precursors yields diiron hexacarbonyl complexes with a propanedithiolate bridge, Fe₂(S₂(C₃H₆))(CO)₆ wikipedia.org. These model complexes have been instrumental in understanding the mechanism of hydrogen evolution.
While there is no specific literature on the use of this compound in this context, its structural similarity to 1,3-propanedithiol suggests its potential as a bridging ligand in [FeFe]-hydrogenase models. The introduction of the diphenyl substituents would create a more sterically crowded environment around the diiron center, which could be used to study the influence of steric effects on the catalytic activity and mechanism of proton reduction. Furthermore, the stability of 1,3-diphenylpropane-2,2-dithiol, a colorless solid, makes it a potentially attractive alternative to the volatile and malodorous 1,3-propanedithiol nih.gov. A study on 1,3-diphenylpropane-2,2-dithiol has shown that it can act as a source of hydrogen sulfide (H₂S) under physiological conditions, highlighting its reactivity and potential to interact with metal centers nih.gov.
Chiral Dithiol Derivatives in Asymmetric Catalysis (if relevant to the diphenyl substitution)
The introduction of chirality into a ligand is a fundamental strategy for achieving enantioselectivity in catalysis. While this compound itself is achiral, the presence of the two phenyl groups offers a scaffold for the introduction of chiral elements.
Chiral dithiol ligands have been employed in a variety of asymmetric transformations, including conjugate additions, aldol reactions, and allylic alkylations. The success of these ligands often relies on their ability to create a well-defined chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.
For a derivative of this compound to be effective in asymmetric catalysis, chiral substituents would need to be introduced, for example, on the phenyl rings or by creating a chiral backbone.
The development of optically active dithiol ligands derived from this compound could follow several synthetic strategies:
Resolution of a Chiral Precursor: If a chiral precursor to 1,3-diphenyl-1,3-propanedione is available, it could be converted to the corresponding chiral dithiol.
Asymmetric Synthesis: An asymmetric synthesis of a chiral 1,3-diphenyl-1,3-propanedione derivative could be envisioned, followed by conversion to the dithiol.
Chiral Auxiliaries: Attaching chiral auxiliaries to the phenyl rings could impart chirality to the ligand.
To date, there is no readily available scientific literature describing the synthesis or application of chiral derivatives of this compound in asymmetric catalysis. The development of such ligands remains a potential area for future research. The synthesis of rhodium and iridium complexes with gem-dithiolato bridges derived from R₂C(SH)₂ (where R is benzyl or isopropyl) has been reported, indicating that metal complexes of sterically hindered gem-dithiols are accessible and could serve as a basis for developing chiral analogs nih.gov.
Advanced Spectroscopic and Structural Characterization Methods
Gas-Phase Rotational Spectroscopy for Conformational Landscape Analysis
Gas-phase rotational spectroscopy, particularly broadband microwave spectroscopy, is a powerful tool for exploring the conformational landscape of flexible molecules like 1,3-Diphenyl-2,2-propanedithiol. This technique measures the rotational transitions of a molecule in the gas phase with exceptionally high resolution, allowing for the unambiguous identification of different conformers (isomers that differ by rotation around single bonds).
In a supersonic jet expansion, molecules are cooled to just a few Kelvin, trapping them in their lowest energy conformational states. For this compound, rotation around the C-C and C-S bonds would give rise to several potential conformers. Studies on analogous molecules, such as 2-phenylethanethiol (B1584568) and 1,3-propanedithiol (B87085), provide a framework for what to expect. researchgate.netresearchgate.net The analysis of 2-phenylethanethiol revealed two distinct conformers, with the global minimum stabilized by a weak S-H···π intramolecular hydrogen bond between the thiol hydrogen and the phenyl ring's electron cloud. researchgate.net Similarly, investigations into 1,3-propanedithiol identified five different conformers, highlighting the complexity of its potential energy surface. researchgate.net
For this compound, the analysis would involve identifying the rotational spectra of each stable conformer. By determining the rotational constants for each species and its isotopologues (e.g., containing ³⁴S), a precise geometric structure can be determined. The relative intensities of the signals also provide information about the relative abundance of the conformers in the jet, which correlates with their relative energies.
Table 1: Plausible Conformers of this compound and Stabilizing Interactions (This table is illustrative, based on principles from analogous compounds)
| Conformer | Key Dihedral Angles | Potential Stabilizing Interaction | Expected Relative Energy |
|---|---|---|---|
| Conformer A (gauche/gauche) | Ph-C-C-S ≈ ±60° | Intramolecular S-H···π interaction | Lowest |
| Conformer B (anti/gauche) | Ph-C-C-S ≈ 180°, H-S-C-C ≈ ±60° | Reduced steric hindrance | Low |
| Conformer C (anti/anti) | Ph-C-C-S ≈ 180°, H-S-C-C ≈ 180° | Minimal steric hindrance | Higher |
Solid-State NMR and X-ray Crystallography for Molecular Packing and Intermolecular Interactions
While gas-phase techniques reveal the properties of isolated molecules, solid-state methods like X-ray crystallography and solid-state Nuclear Magnetic Resonance (ssNMR) provide critical information about how molecules arrange themselves in the solid state.
X-ray Crystallography would be the definitive method to determine the three-dimensional structure of this compound in a crystalline form. By diffracting X-rays off a single crystal, one can map the electron density and thus the precise positions of all atoms. This analysis yields the unit cell parameters, bond lengths, bond angles, and the packing arrangement of molecules within the crystal lattice. For aromatic thiols, intermolecular interactions such as hydrogen bonds (S-H···S), van der Waals forces, and CH/π interactions play a crucial role in the final crystal packing. acs.orgrsc.org Studies on terphenyldithiol on gold surfaces, for example, show a densely packed structure where the phenyl moieties orient nearly vertically. acs.org
Solid-State NMR serves as a complementary technique. It is particularly valuable for materials that are not fully crystalline (amorphous) or for studying local environments and dynamics within the solid. By measuring the chemical shifts and couplings of nuclei like ¹³C and ¹H in the solid state, ssNMR can distinguish between molecules in different crystallographic environments and provide insight into molecular motions.
Table 2: Illustrative Crystallographic Data from an Analogous Aromatic Compound, (E)-1,3-diphenyl-2-propen-1-one
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₂O | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbcn | researchgate.net |
| a (Å) | 10.932(1) | researchgate.net |
| b (Å) | 11.860(1) | researchgate.net |
| c (Å) | 17.996(2) | researchgate.net |
| Volume (ų) | 2333.3 | researchgate.net |
| Z (Molecules per unit cell) | 8 | researchgate.net |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring
Advanced mass spectrometry (MS) is indispensable for confirming the identity and purity of this compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful.
Structural Confirmation: HRMS provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₆S₂), the expected exact mass can be calculated and compared to the experimental value, confirming its composition. rsc.org Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern serves as a molecular fingerprint.
Reaction Monitoring: Mass spectrometry is also a key tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By taking small aliquots from the reaction mixture over time, MS can track the disappearance of reactants and the appearance of the product, allowing for optimization of reaction conditions. rsc.orgnih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z | Type |
|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₇S₂⁺ | 261.0766 | Molecular Ion (Protonated) |
| [M-SH]⁺ | C₁₅H₁₅S⁺ | 227.0890 | Fragment (Loss of Thiol) |
| [M-H₂S]⁺ | C₁₅H₁₄S⁺ | 226.0811 | Fragment (Loss of Hydrogen Sulfide) |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Fragment (Tropylium ion) |
Spectroscopic Probes for Intramolecular Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the -SH groups) and acceptors (the π-electron systems of the phenyl rings) within this compound makes it a candidate for forming intramolecular hydrogen bonds. The most likely interaction is the S-H···π bond. Various spectroscopic techniques can act as probes for these weak, yet structurally significant, interactions.
Rotational Spectroscopy: As mentioned previously, this technique provides definitive proof of such interactions in the gas phase. The specific geometry determined from the rotational constants of a conformer can show the thiol hydrogen pointing directly at a phenyl ring at a distance characteristic of a hydrogen bond. researchgate.net
Infrared (IR) Spectroscopy: Intramolecular hydrogen bonding causes a red-shift (a shift to lower frequency) in the stretching vibration of the donor group. For an S-H···π bond, the S-H stretching frequency, typically found around 2550-2600 cm⁻¹, would be expected to shift to a lower wavenumber and broaden.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a hydrogen bond deshields the proton involved, causing its signal to shift downfield in the ¹H NMR spectrum. Therefore, the chemical shift of the thiol protons could provide evidence for an S-H···π interaction in solution.
These spectroscopic methods, when used in conjunction, can build a comprehensive picture of the subtle intramolecular forces that dictate the preferred shape and structure of this compound. nih.govillinois.edunist.gov
Table 4: Spectroscopic Signatures for S-H···π Intramolecular Hydrogen Bonding
| Spectroscopic Method | Observed Effect | Reason |
|---|---|---|
| Rotational Spectroscopy | Stabilization of a specific conformer with short H-to-ring distance | Direct geometric evidence of the interaction. researchgate.net |
| Infrared (IR) Spectroscopy | Red-shift and broadening of the S-H stretching band | Weakening of the S-H bond due to donation of electron density to the π-system. |
| Proton NMR (¹H NMR) | Downfield shift of the -SH proton resonance | Deshielding of the proton due to its proximity to the ring's magnetic anisotropy. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement of atoms (its ground-state geometry) and the distribution of electrons within the structure.
Density Functional Theory (DFT) for Ground-State Structures, Energies, and Charge Distributions
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for calculating the properties of medium to large organic molecules. For 1,3-Diphenyl-2,2-propanedithiol, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311G++(d,p), would be employed to find the optimized molecular geometry where the forces on all atoms are minimized. researchgate.net
This calculation would yield key structural parameters. Based on the analysis of related propanediol (B1597323) structures, one could anticipate the bond lengths and angles. researchgate.net For instance, the crucial C-S and S-H bond lengths, as well as the C-C-C backbone angles and the orientation of the phenyl rings, would be determined.
Furthermore, DFT calculations provide a detailed picture of the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis is a common subsequent step that would be used to calculate the partial atomic charges on each atom. researchgate.net This would reveal the polarity of the C-S and S-H bonds and how the electron-withdrawing or -donating character of the phenyl groups influences the electron density across the molecule, particularly at the reactive thiol sites. The total optimized energy of the molecule, such as the -731.86 a.u. calculated for 2,2-Diphenyl-1,3-propanediol, serves as a benchmark for its stability. researchgate.net
Interactive Data Table: Hypothetical DFT-Calculated Parameters for this compound
Note: The following data is hypothetical and projected based on typical values for similar functional groups, as specific research on this compound is not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length (Å) | C (propane) | S | ~1.82 | |
| S | H | ~1.34 | ||
| C (propane) | C (phenyl) | ~1.51 | ||
| **Bond Angle (°) ** | S | C (propane) | S | ~112° |
| C (propane) | S | H | ~96° |
| Dihedral Angle (°) | C (phenyl) | C (propane) | C (propane) | C (phenyl) | Varies with conformation |
Ab Initio Methods for High-Accuracy Energetics and Properties
For even higher accuracy, particularly for energetic properties, ab initio (from first principles) methods could be used. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, provide more precise calculations of electron correlation. These methods are often used to benchmark the results obtained from DFT. They would provide a more refined value for the total energy and could be used to calculate properties like ionization potential and electron affinity with high confidence.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propane (B168953) chain and the bulky nature of the phenyl groups mean that this compound can exist in multiple spatial arrangements, or conformations.
Hindered Rotation and Torsional Flexibility of the Propane Chain
The single bonds in the propane backbone (C-C) and the bonds connecting to the phenyl rings (C-C) and thiol groups (C-S) allow for rotation. However, this rotation is not free; it is hindered by energetic barriers. A Potential Energy Surface (PES) scan is the standard computational technique to analyze this. researchgate.net For this compound, a key dihedral angle, such as the one defined by the two phenyl rings and the central carbon atoms, would be systematically rotated. At each incremental step, the energy of the molecule would be calculated, generating a plot of energy versus the dihedral angle. The peaks on this plot represent high-energy, eclipsed conformations, while the valleys correspond to low-energy, stable conformers. This analysis would reveal the most stable arrangement of the phenyl groups and thiol moieties relative to each other.
Interplay of Steric and Electronic Interactions (e.g., Phenyl Group Effects)
The conformational landscape is dictated by a balance of forces. The large phenyl groups create significant steric hindrance, meaning they repel each other in space to avoid unfavorable energetic penalties. This steric clash would likely force the phenyl rings to adopt a staggered orientation. Simultaneously, weaker electronic interactions, such as van der Waals forces or potential non-covalent interactions between the sulfur atoms and the phenyl rings' pi-systems, would also play a role in stabilizing certain conformations. DFT calculations can quantify these subtle interactions, providing a complete picture of the factors governing the molecule's preferred shape.
Simulation of Spectroscopic Properties (e.g., IR, NMR) for Experimental Validation
A crucial application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared directly with experimental results to confirm the identity and structure of a synthesized compound.
For this compound, frequency calculations using DFT would be performed on the optimized geometry. This analysis simulates the molecule's vibrational modes. The results can be plotted to generate a theoretical Infrared (IR) spectrum. researchgate.net Key vibrational frequencies, such as the S-H stretch (typically weak and appearing around 2550 cm⁻¹) and C-S stretches, would be identified. Comparing this simulated spectrum to an experimental one would provide strong evidence for the molecule's structure.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This would predict the ¹H and ¹³C NMR spectra, showing where the protons on the phenyl rings and the methylene (B1212753) groups, as well as the various carbon atoms, should appear. This is an invaluable tool for assigning peaks in experimental NMR data and confirming the molecular connectivity.
Interactive Data Table: Predicted Spectroscopic Data for this compound
Note: The following data is hypothetical and based on characteristic values for the functional groups, as specific research on this compound is not available.
| Spectroscopy | Functional Group | Predicted Signal | Reference |
|---|---|---|---|
| IR (cm⁻¹) | S-H Stretch | ~2550 | researchgate.net |
| Aromatic C-H Stretch | ~3000-3100 | researchgate.net | |
| C-S Stretch | ~600-800 | researchgate.net | |
| ¹H NMR (ppm) | S-H | ~1.5 - 2.5 (variable) | researchgate.net |
| CH₂ (Methylene) | ~3.0 - 3.5 | researchgate.net | |
| C₆H₅ (Phenyl) | ~7.0 - 7.5 | researchgate.net | |
| ¹³C NMR (ppm) | C (quaternary) | ~50 - 60 | researchgate.net |
| CH₂ (Methylene) | ~40 - 50 | researchgate.net |
Emerging Applications in Materials Science
Green Chemistry and Sustainable Applications
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Dithiols can be involved in green chemistry applications, both in the sustainable synthesis of the compounds themselves and in their use for environmentally friendly processes like biomass conversion.
Contribution to Lignin (B12514952) Depolymerization Strategies
Lignin, a complex polymer found in the cell walls of plants, is a major component of lignocellulosic biomass and a significant byproduct of the paper and biorefinery industries. The depolymerization of lignin into smaller, value-added aromatic chemicals is a key goal in creating a sustainable bio-based economy.
Fungal degradation is another avenue for lignin breakdown, and studies have identified various degradation products, including sulfur-containing compounds when thiols are present in the environment. nih.gov The general principle involves the enzymatic or chemical cleavage of lignin's ether bonds, a process where dithiols could potentially play a role as capping agents or catalysts.
Development of Environmentally Benign Synthetic Routes
The synthesis of dithiols themselves can be approached through the lens of green chemistry. Traditional methods for synthesizing thiols can involve harsh reagents and produce significant waste. Green chemistry principles encourage the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.
For the synthesis of dithiols, one environmentally benign approach involves the reaction of a dihalide with a sulfur source, such as sodium hydrosulfide, in a green solvent like water or a deep eutectic solvent. unizar.es Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption.
While a specific, documented "green" synthesis for 1,3-Diphenyl-2,2-propanedithiol is not found in the searched literature, general methodologies for creating similar compounds under environmentally friendly conditions exist. For example, the synthesis of 1,3-dithianes from aldehydes or ketones and 1,3-propanedithiol (B87085) has been achieved under solvent-free conditions using microwave irradiation, which aligns with green chemistry principles. Although this is a reaction of a dithiol rather than a synthesis of one, it demonstrates the compatibility of this class of compounds with greener chemical methodologies.
Interactive Table: Principles of Green Chemistry in Dithiol Synthesis
| Green Chemistry Principle | Application in Dithiol Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Using safer solvents and minimizing the use of auxiliary substances. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible (e.g., using microwave-assisted synthesis). |
| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
